molecular formula C21H18N2O3 B5860914 N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide

Cat. No. B5860914
M. Wt: 346.4 g/mol
InChI Key: OOGFWLIZACYXJR-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide, commonly known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPD is a member of the diphenylacetamide family of compounds, which are known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of MNPD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNPD has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. In addition, MNPD has been found to inhibit the production of inflammatory cytokines by blocking the activation of the NF-κB signaling pathway. Furthermore, MNPD has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
MNPD has been found to have several biochemical and physiological effects. MNPD has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and inflammation. In addition, MNPD has been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, MNPD has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

MNPD has several advantages for lab experiments. MNPD is easy to synthesize and purify, making it readily available for research purposes. In addition, MNPD has been found to have low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent. However, MNPD has some limitations for lab experiments. MNPD has poor solubility in water, which can limit its use in some experimental settings. Furthermore, MNPD has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on MNPD. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of MNPD in vivo, which could provide valuable information for its potential use as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of MNPD and its potential targets. Furthermore, MNPD could be tested in combination with other therapeutic agents to determine its potential synergistic effects. Finally, MNPD could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Conclusion
In conclusion, MNPD is a chemical compound with potential therapeutic properties that has gained significant attention in scientific research. MNPD has been found to possess antimicrobial, anti-inflammatory, and antitumor properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. MNPD has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MNPD, including investigating its pharmacokinetics and pharmacodynamics, elucidating its mechanism of action, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of MNPD involves the reaction of 2-methyl-5-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base. This reaction yields MNPD as a yellow solid with a melting point of 215-217°C. The purity of MNPD can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

MNPD has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. MNPD has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, MNPD has been found to reduce the production of inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Furthermore, MNPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an antitumor agent.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-12-13-18(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFWLIZACYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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